molecular formula C11H13Cl2NO4S B1463196 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266513-78-3

4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1463196
CAS No.: 1266513-78-3
M. Wt: 326.2 g/mol
InChI Key: ZNYYIWKOMDCMOZ-UHFFFAOYSA-N
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Description

“4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1266513-78-3 . Its linear formula is C11H13Cl2NO4S .


Molecular Structure Analysis

The molecular formula of this compound is C11H13Cl2NO4S . The SMILES representation is CS(=O)(=O)N(CCCC(=O)O)c1cc(ccc1Cl)Cl .


Physical and Chemical Properties Analysis

The average mass of this compound is 326.196 Da and the monoisotopic mass is 324.994232 Da .

Scientific Research Applications

Wastewater Treatment and Environmental Remediation

  • Pesticide Industry Wastewater : Pesticides with chlorophenyl structures generate high-strength wastewater, which can be effectively treated using biological processes and granular activated carbon. This combination has shown to remove up to 80-90% of toxic pollutants, potentially including compounds similar to "4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid" (Goodwin et al., 2018).

  • Sorption to Soil and Minerals : The sorption behavior of phenoxy herbicides, including those with chlorophenyl groups, to soil and organic matter is influenced by soil parameters such as pH, organic carbon content, and iron oxides. These insights could be relevant for understanding the environmental fate of "this compound" (Werner et al., 2012).

Environmental Impact and Toxicity

  • Herbicide Toxicity and Mutagenicity : Research on 2,4-D (a chlorophenyl-containing herbicide) indicates the importance of understanding the toxicological impacts of such compounds on ecosystems and human health. The data suggest a focus on occupational risks, resistance, and impacts on non-target species, which could be relevant for "this compound" related studies (Zuanazzi et al., 2020).

Biodegradation and Environmental Safety

  • Microbial Degradation of Herbicides : Microorganisms play a crucial role in degrading herbicides based on 2,4-D, a compound structurally related to "this compound". This review highlights the pathways and potential of microbial remediation processes, offering insights into the degradation of complex organic pollutants (Magnoli et al., 2020).

Properties

IUPAC Name

4-(2,5-dichloro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c1-19(17,18)14(6-2-3-11(15)16)10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYIWKOMDCMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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